molecular formula C15H20O4 B563147 (+)-cis,trans-Abscisic Acid-d6

(+)-cis,trans-Abscisic Acid-d6

Cat. No.: B563147
M. Wt: 270.35 g/mol
InChI Key: JLIDBLDQVAYHNE-CKOUZVSSSA-N
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Description

(+)-Abscisic acid-d6 is intended for use as an internal standard for the quantification of (+)-abscisic acid by GC- or LC-MS. Abscisic acid (ABA) is a plant hormone with diverse roles in disease resistance, plant development, and response to stresses (water, salt, temperature, and pathogens). In addition to key roles in regulating stomatal closing, seed dormancy, and cell division, ABA regulates gene expression and may contribute to epigenetic changes at the chromatin level. The (+)-enantiomer is the naturally occurring and more active form of ABA.

Mechanism of Action

Target of Action

The primary target of (+)-cis,trans-Abscisic Acid-d6 is the Δ6 fatty acid desaturase (FADS6) enzyme . FADS6 plays a crucial role in the biosynthesis of polyunsaturated fatty acids (PUFAs), which are vital for maintaining the structure and function of cell membranes . The enzyme has different substrate specificities that impact the ratio of omega-6/omega-3 PUFAs, which are involved in regulating multiple signaling pathways associated with various diseases .

Mode of Action

The compound interacts with its target, the FADS6 enzyme, by serving as a substrate . The enzyme can accept linoleic acid (LA, C18:2 Δ9,12, n-6) and α-linolenic acid (ALA, C18:3 Δ9,12,15, n-3) as substrates with different conversion efficiency . This interaction with FADS6 determines the ratio of n-6/n-3 PUFAs .

Biochemical Pathways

The interaction of this compound with FADS6 affects the biosynthesis of PUFAs . Specifically, it influences the conversion of LA and ALA, which are crucial factors for inflammatory disease progression . Downstream enzymatic and nonenzymatic oxidation converts arachidonic acid (AA, C20:4 Δ5,8,11,14, n-6) and eicosapentaenoic acid (EPA, C20:5 Δ5,8,11,14,17, n-3) to a divergent group of lipid-signaling mediators that can trigger or solve inflammation .

Result of Action

The action of this compound results in the modulation of the ratio of n-6/n-3 PUFAs . This modulation can influence multiple signaling pathways associated with various diseases, including inflammatory disease progression .

Biochemical Analysis

Properties

IUPAC Name

(2Z,4E)-3-methyl-5-[(1S)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1/i2D3,8D,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIDBLDQVAYHNE-CKOUZVSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C([C@@](C(C(C1=O)([2H])[2H])(C)C)(/C=C/C(=C\C(=O)O)/C)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-cis,trans-Abscisic Acid-d6
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
(+)-cis,trans-Abscisic Acid-d6

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